An In-depth Technical Guide to the Synthesis of Terminal Alkyne Fatty Acids
An In-depth Technical Guide to the Synthesis of Terminal Alkyne Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
Terminal alkyne fatty acids are invaluable tools in modern chemical biology and drug development. Their unique chemical handle allows for the precise and efficient labeling of biomolecules through bioorthogonal reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry." This guide provides a comprehensive overview of the primary synthetic routes to these versatile molecules, detailed experimental protocols, and insights into their application in metabolic labeling and target identification.
Chemical Synthesis of Terminal Alkyne Fatty Acids
Several robust methods exist for the chemical synthesis of terminal alkyne fatty acids, each with its own advantages and substrate scope. The choice of method often depends on the desired chain length and the functional group tolerance of the starting materials.
Corey-Fuchs Reaction
The Corey-Fuchs reaction is a reliable two-step method for the one-carbon homologation of an aldehyde to a terminal alkyne. The reaction first involves the conversion of an aldehyde to a 1,1-dibromoolefin, which is then treated with a strong base, such as n-butyllithium, to yield the terminal alkyne.[1][2][3][4][5][6][7]
Table 1: Synthesis of Terminal Alkyne Fatty Acids via Corey-Fuchs Reaction
| Starting Material | Product | Reagents and Conditions | Yield | Reference(s) |
| ω-Oxo fatty acid methyl ester | ω-Alkynoic acid methyl ester | 1. CBr₄, PPh₃, CH₂Cl₂ 2. n-BuLi, THF, -78 °C to rt | 80-95% | [8] |
| Long-chain aldehyde | Long-chain terminal alkyne | 1. CBr₄, PPh₃, Zn, CH₂Cl₂ 2. n-BuLi, THF, -78 °C | High | [2] |
Step 1: Synthesis of the Dibromoolefin
-
To a solution of triphenylphosphine (3.0 eq) in dry dichloromethane (DCM) cooled to 0 °C under an argon atmosphere, add carbon tetrabromide (1.5 eq).
-
Stir the resulting mixture at 0 °C for 15 minutes.
-
Add the starting aldehyde (1.0 eq) dissolved in dry DCM to the solution.
-
Allow the reaction mixture to stir at room temperature overnight.
-
Triturate the mixture with cold hexanes and filter to remove the triphenylphosphine oxide byproduct.
-
Concentrate the filtrate and purify the residue by silica gel chromatography to obtain the dibromoolefin product.[4]
Step 2: Formation of the Terminal Alkyne
-
Dissolve the dibromoolefin (1.0 eq) in dry tetrahydrofuran (THF) under an argon atmosphere and cool the solution to -78 °C.
-
Slowly add a solution of n-butyllithium (2.0 eq) and allow the mixture to stir for 1 hour at -78 °C, then warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash chromatography to yield the terminal alkyne fatty acid.[4]
Seyferth-Gilbert Homologation
The Seyferth-Gilbert homologation offers a one-pot alternative to the Corey-Fuchs reaction for the conversion of aldehydes to terminal alkynes. This method utilizes dimethyl (diazomethyl)phosphonate (the Seyferth-Gilbert reagent) or the more stable and commonly used dimethyl (1-diazo-2-oxopropyl)phosphonate (the Ohira-Bestmann reagent).[6][9][10][11][12][13][14]
Table 2: Synthesis of Terminal Alkyne Fatty Acids via Seyferth-Gilbert Homologation
| Starting Material | Product | Reagents and Conditions | Yield | Reference(s) |
| Aldehyde | Terminal Alkyne | Ohira-Bestmann reagent, K₂CO₃, MeOH, THF | High | [6][13] |
| Aldehyde | Terminal Alkyne | Ohira-Bestmann reagent, KHMDS, THF, -78 °C to rt | 84% | [9] |
-
To a solution of the Ohira-Bestmann reagent (1.2 eq) in dry methanol and tetrahydrofuran (THF) at room temperature, add potassium carbonate (2.0 eq).
-
Stir the mixture for 10 minutes, then add the starting aldehyde (1.0 eq).
-
Continue stirring at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction with water and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to obtain the terminal alkyne fatty acid.[6][13]
Other Synthetic Methods
The synthesis of 5-hexynoic acid has been reported starting from cyclohexanone. The process involves oxidation to 5-hexenoic acid, followed by dibromination and subsequent dehydrobromination to yield the final product.[15][16]
Table 3: Synthesis of 5-Hexynoic Acid
| Step | Starting Material | Product | Reagents and Conditions | Yield | Reference(s) |
| 1 | Cyclohexanone | 5-Hexenoic acid | Oxidation | 55.4% | [15] |
| 2 | 5-Hexenoic acid | 5,6-Dibromohexanoic acid | Bromination | 74% | [15] |
| 3 | 5,6-Dibromohexanoic acid | 5-Hexynoic acid | Dehydrobromination | 44.7% | [15] |
Biosynthesis of Terminal Alkyne Fatty Acids
Nature has also evolved enzymatic pathways for the synthesis of terminal alkynes. The jamABC gene cluster, found in the marine cyanobacterium Moorea producens, encodes the machinery for producing a terminal alkyne-bearing starter unit for polyketide synthesis.[11][17][18] This pathway involves an acyl-CoA ligase (JamA), a membrane-bound fatty acid desaturase/acetylenase (JamB), and an acyl carrier protein (JamC).[11][17][18]
Biosynthesis of a terminal alkyne fatty acid via the JamABC pathway.
Applications in Research and Drug Development
Terminal alkyne fatty acids are powerful probes for studying lipid metabolism and identifying protein-lipid interactions.[12][19][20][21][22] Their bioorthogonal nature allows for their metabolic incorporation into cellular systems without significantly perturbing normal biological processes.
Metabolic Labeling and Click Chemistry Workflow
The general workflow for utilizing terminal alkyne fatty acids in metabolic labeling studies involves three main stages:
-
Metabolic Incorporation: The alkyne-containing fatty acid is introduced to cells or an organism, where it is taken up and incorporated into various lipid species by the endogenous metabolic machinery.[20]
-
Cell Lysis and Click Reaction: After a desired incubation period, the cells are lysed, and the alkyne-tagged biomolecules are reacted with an azide-containing reporter molecule (e.g., a fluorophore or biotin) via a copper(I)-catalyzed click reaction.[20][23][24]
-
Analysis: The labeled biomolecules can then be visualized by fluorescence microscopy or enriched and identified using mass spectrometry.[19][23]
References
- 1. researchgate.net [researchgate.net]
- 2. alfa-chemistry.com [alfa-chemistry.com]
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- 4. Corey-Fuchs Homologation | NROChemistry [nrochemistry.com]
- 5. synarchive.com [synarchive.com]
- 6. Corey-Fuchs Reaction [organic-chemistry.org]
- 7. Corey-Fuchs Alkyne Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Corey–Fuchs reaction enabled synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Seyferth-Gilbert Homologation | NROChemistry [nrochemistry.com]
- 10. Practical synthesis of hex-5-ynoic acid from cyclohexanone | Semantic Scholar [semanticscholar.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Seyferth-Gilbert Homologation [organic-chemistry.org]
- 13. Seyferth–Gilbert homologation - Wikipedia [en.wikipedia.org]
- 14. synarchive.com [synarchive.com]
- 15. scribd.com [scribd.com]
- 16. researchgate.net [researchgate.net]
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- 18. escholarship.org [escholarship.org]
- 19. nbinno.com [nbinno.com]
- 20. Rapid and selective detection of fatty acylated proteins using ω-alkynyl-fatty acids and click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art [frontiersin.org]
- 22. Development of oxaalkyne and alkyne fatty acids as novel tracers to study fatty acid beta-oxidation pathways and intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Alkyne lipids as substrates for click chemistry-based in vitro enzymatic assays - PMC [pmc.ncbi.nlm.nih.gov]
- 24. jenabioscience.com [jenabioscience.com]
